N-propylbenzimidoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

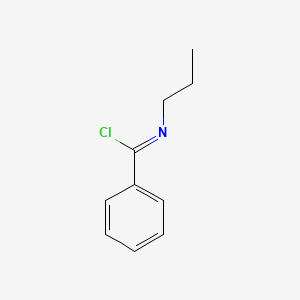

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

N-propylbenzenecarboximidoyl chloride |

InChI |

InChI=1S/C10H12ClN/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

INDKLGNLMTYLSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=C(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Q & A

Q. What are the established synthetic routes for N-propylbenzimidoyl chloride, and what methodological considerations are critical for reproducibility?

this compound is typically synthesized via the reaction of N-propylbenzamide with phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps include:

- Dissolving the amide in a dry solvent (e.g., dichloromethane) and adding PCl₅ dropwise at 0–5°C to control exothermicity.

- Refluxing the mixture for 4–6 hours under nitrogen to ensure complete conversion.

- Purification via vacuum distillation (e.g., bp 123–124°C at 0.02 mmHg) to isolate the product . Critical considerations : Moisture exclusion, stoichiometric excess of PCl₅ (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis.

Q. How can researchers characterize this compound using spectroscopic techniques?

- ¹H/¹³C NMR : The imidoyl chloride group (C=N-Cl) appears as a deshielded signal (δ 160–165 ppm in ¹³C NMR). The propyl chain shows triplet peaks for terminal CH₃ (δ ~0.9 ppm) and multiplet signals for CH₂ groups .

- IR Spectroscopy : A sharp C=N stretch near 1640–1680 cm⁻¹ and C-Cl stretch at 750–780 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., C₁₀H₁₁ClN: calc. 180.06 g/mol).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like phosphorous oxychloride (POCl₃) or unreacted amide?

- Temperature control : Maintain reflux temperatures below 80°C to avoid decomposition.

- Solvent selection : Use high-boiling solvents (e.g., chlorobenzene) to facilitate PCl₅ solubility and side-product removal .

- Post-reaction quenching : Add ice-cold water gradually to hydrolyze excess PCl₅, followed by extraction with non-polar solvents (e.g., hexane) .

Q. What strategies are effective for resolving contradictions in reported boiling points or spectral data across studies?

- Comparative chromatography : Use HPLC or GC-MS to compare retention times with authentic samples.

- Variable-pressure distillation : Adjust vacuum levels during purification to replicate literature conditions (e.g., bp discrepancies due to pressure differences: 123–124°C at 0.02 mmHg vs. 175–176°C at 12 mmHg) .

- Cross-validate spectral data : Align NMR/IR results with computational models (e.g., DFT calculations for expected shifts) .

Q. How does this compound’s moisture sensitivity impact its utility in synthesizing heterocyclic compounds?

- Handling protocols : Store under inert gas (argon) and use freshly distilled solvent for reactions.

- In-situ derivatization : React immediately with nucleophiles (e.g., amines, thiols) to form imidoylthioethers or amidines. For example, coupling with pyridine derivatives yields pyridinium salts with antibacterial activity .

Methodological Challenges and Solutions

Q. What analytical methods are recommended for detecting trace impurities (e.g., hydrolyzed byproducts) in this compound?

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (1:4) to track unreacted amide (Rf ~0.3) vs. product (Rf ~0.7).

- Karl Fischer titration : Quantify water content (<0.1% w/w) to assess hydrolysis risk .

- Elemental analysis : Verify Cl content (calc. ~19.7%) to confirm purity .

Q. How can researchers safely scale up this compound synthesis while maintaining yield and purity?

- Batch process optimization : Use jacketed reactors for temperature control and inline FTIR for real-time monitoring of C=N formation.

- Safety measures : Implement explosion-proof equipment (due to PCl₅ reactivity) and fume hoods with HEPA filters to handle chloride vapors .

Applications in Advanced Research

Q. What role does this compound play in synthesizing functionalized heterocycles for medicinal chemistry?

- Antibacterial agents : Acts as a precursor for pyridinium salts (e.g., N-aryl derivatives) with MIC values <10 µg/mL against Staphylococcus aureus .

- Catalyst design : Forms ligands for transition-metal complexes (e.g., Pd-catalyzed cross-coupling) by reacting with thiols or amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.